molecular formula C13H15NO2 B8309714 3-Cyclohexyl-1,2-benzisoxazol-6-ol

3-Cyclohexyl-1,2-benzisoxazol-6-ol

Cat. No.: B8309714
M. Wt: 217.26 g/mol
InChI Key: CCZYHHIBOKXAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-1,2-benzisoxazol-6-ol is a synthetic organic compound featuring a benzisoxazole core structure, which is an aromatic heterocyclic system consisting of a benzene ring fused to an isoxazole ring . This core scaffold is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules and is found in various pharmacologically active compounds . The specific substitution pattern on this molecule, comprising a cyclohexyl group at the 3-position and a hydroxy group at the 6-position, suggests potential for unique steric and electronic properties, which may influence its binding affinity and selectivity in biological systems. Research Applications and Value: As a building block in organic synthesis, this compound can serve as a key intermediate for the construction of more complex molecular architectures. Its structure aligns with ligands used in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules, such as those targeting cereblon, a protein component of the E3 ubiquitin ligase complex . Researchers may explore its utility in modulating protein-protein interactions or facilitating the targeted degradation of disease-relevant proteins. The presence of the hydroxy group offers a handle for further chemical modification, enabling conjugation to other molecular entities or exploration of structure-activity relationships (SAR). Handling and Safety: Specific safety data for this compound is not currently available. As a precaution, researchers should handle this product using standard laboratory safety practices, including the use of personal protective equipment. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-cyclohexyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C13H15NO2/c15-10-6-7-11-12(8-10)16-14-13(11)9-4-2-1-3-5-9/h6-9,15H,1-5H2

InChI Key

CCZYHHIBOKXAOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC3=C2C=CC(=C3)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the notable applications of 3-Cyclohexyl-1,2-benzisoxazol-6-ol is its role as a Pim-1 kinase inhibitor, which is crucial for the treatment of various cancers. Pim-1 kinase is implicated in cell proliferation and survival, making it a target for cancer therapies. The electrochemical synthesis methods developed for this compound allow for scalable production, facilitating its use in drug development .

Antirheumatic and Antiarthritic Effects
Research has indicated that derivatives of benzisoxazoles, including this compound, exhibit antiarthritic properties. For instance, a related compound (T-5224) has shown excellent pharmacokinetics and osteoclastic suppression, indicating potential use as an antirheumatic agent . These findings suggest that this compound could be further explored for similar therapeutic applications.

Antioxidant Activity

Mechanism of Action
Studies have demonstrated that this compound exhibits strong antioxidant effects. It reduces reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a candidate for developing new antioxidant therapies .

Case Study: Tyrosinase Inhibition
In cellular studies using B16F10 cells, this compound analogs were shown to significantly inhibit tyrosinase activity, which is essential in melanin production. This inhibition was linked to reduced melanin levels and suggests potential applications in skin whitening products or treatments for hyperpigmentation disorders .

Neuroprotective Effects

Acetylcholinesterase Inhibition
Research has identified benzisoxazole derivatives as potential acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies indicated that modifications to the benzisoxazole framework could enhance inhibitory potency against acetylcholinesterase . This opens avenues for developing cognitive enhancers or neuroprotective agents based on the 3-Cyclohexyl structure.

Synthesis and Scalability

Electrochemical Methods
The electrochemical synthesis of this compound is noted for its sustainability and efficiency. Utilizing inexpensive carbon-based electrodes under environmentally benign conditions allows for large-scale production without the need for harmful solvents . This aspect is crucial for pharmaceutical applications where cost-effectiveness and environmental considerations are paramount.

Data Tables

Application Area Effect/Property Reference
AnticancerPim-1 kinase inhibition
AntiarthriticOsteoclastic suppression
AntioxidantROS reduction
NeuroprotectionAcetylcholinesterase inhibition
Skin WhiteningTyrosinase inhibition

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 3-Cyclohexyl-1,2-benzisoxazol-6-ol and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Activities/Properties Structural Features References
This compound Cyclohexyl (3), -OH (6) C₁₃H₁₅NO₂ Potential antipsychotic Lipophilic cyclohexyl; polar -OH
Zonisamide Methanesulfonamide (3) C₈H₁₃N₂O₄S Antiseizure (blocks Na⁺/Ca²⁺ channels) Sulfonamide enhances solubility
3-Methyl-1,2-benzisoxazol-6-ol Methyl (3), -OH (6) C₈H₇NO₂ Undisclosed (core activity) Compact alkyl group
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Chloro(phenyl)methyl (3), -CH₃ (6) C₁₆H₁₃ClNO Structural stability studies Bulky aromatic substituent
2-(4-Chlorophenyl)-3-cyclohexyl-1,3-thiazolidin-4-one Cyclohexyl (3), 4-Cl-C₆H₄ (2) C₁₅H₁₈NOSCl Antimicrobial (thiazolidinone core) Sulfur-containing heterocycle

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Cyclohexyl vs. In contrast, the chloro(phenyl)methyl group in compound (I) () introduces steric hindrance and aromatic π-π interactions, stabilizing crystal packing but possibly reducing bioavailability .
  • Hydroxyl Group Impact : The -OH at position 6 distinguishes this compound from analogues like zonisamide (sulfonamide at position 3). While zonisamide’s sulfonamide group confers ion channel-blocking properties , the hydroxyl group may enable antioxidant or receptor-binding interactions, though specific pharmacological data remain unexplored.
Heterocyclic Core Differences
  • Benzisoxazole vs. Thiazolidinone: The thiazolidinone derivative () replaces the oxygen in the isoxazole ring with sulfur, altering electronic properties and enabling antimicrobial activity via thiol-disulfide interactions . Benzisoxazoles, however, are more commonly associated with neuropharmacological effects due to their planar aromatic structure, which facilitates receptor binding .
Structural Stability and Crystallography
  • Crystal structure analysis of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole () reveals that bulky substituents induce significant bond angle deviations (e.g., C9–C3–C3a = 132.1°) and van der Waals-driven crystal packing . By contrast, the cyclohexyl group in this compound may adopt a chair conformation, minimizing steric clashes and enhancing conformational flexibility.

Preparation Methods

Reaction Mechanism:

  • Esterification : Starting from 2-hydroxy-5-nitrobenzoic acid, esterification with methanol under acidic conditions yields methyl 2-hydroxy-5-nitrobenzoate.

  • Hydroxamic Acid Formation : Treatment with hydroxylamine hydrochloride in alkaline medium generates the corresponding hydroxamic acid.

  • Cyclization : Using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at reflux induces cyclization to form the 1,2-benzisoxazole core.

Optimization :

  • Solvent : THF or dimethylformamide (DMF) improves cyclization efficiency.

  • Temperature : Reflux conditions (60–80°C) minimize side reactions.

Limitations :

  • Competing formation of 1,3-benzoxazole byproducts due to Lossen rearrangement.

Introduction of the cyclohexyl group at the 3-position typically employs halogenated benzisoxazole intermediates.

Example Protocol:

  • Synthesis of 6-Hydroxy-3-bromo-1,2-benzisoxazole :

    • Bromination of 6-hydroxy-1,2-benzisoxazole using PBr₃ or N-bromosuccinimide (NBS).

  • Cyclohexylation :

    • Reaction with cyclohexanol in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Conditions : 80–100°C in DMF, yielding 3-cyclohexyl-1,2-benzisoxazol-6-ol.

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)>95%
Reaction Time12–24 hours

Challenges :

  • Competing O-alkylation requires careful control of stoichiometry.

Direct Cyclohexyl Group Introduction via Coupling Reactions

Transition-metal-catalyzed cross-coupling offers regioselective cyclohexyl group installation.

Suzuki-Miyaura Coupling:

  • Substrate : 3-Bromo-6-hydroxy-1,2-benzisoxazole.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Cyclohexyl Boronic Acid : Reacted under inert atmosphere in THF/H₂O (3:1).

  • Conditions : 80°C, 8 hours.

Outcomes :

  • Yield: 58–64%.

  • Selectivity: >99% for 3-position.

Industrial-Scale Considerations

Key Challenges:

  • Purification : Column chromatography is avoided in favor of recrystallization (e.g., ethyl acetate/hexane).

  • Safety : Brominating agents (PBr₃) require controlled handling.

Cost Analysis:

ComponentCost (USD/kg)
Cyclohexanol12–15
Pd Catalysts8,000–10,000
Solvents (DMF)20–25

Emerging Methodologies

Electrochemical Synthesis:

  • Cathodic reduction of nitroarenes in the presence of cyclohexyl Grignard reagents.

  • Yield : 55–60%.

Photocatalytic C–H Activation:

  • Visible-light-mediated coupling using Ru(bpy)₃²⁺ as a catalyst.

  • Advantage : Ambient temperature, 12-hour reaction .

Q & A

Q. Q1. What are the key structural features of 3-Cyclohexyl-1,2-benzisoxazol-6-ol, and how do they influence its reactivity?

Methodological Answer: The compound features a benzisoxazole core fused with a benzene ring, substituted at position 3 with a cyclohexyl group and at position 6 with a hydroxyl group. Key structural parameters include:

  • Bond angles and lengths : For analogous benzisoxazoles, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) arise from non-bonded H–H or Cl–H interactions, as observed in crystallographic studies .
  • Planarity : The isoxazole ring is planar (max. deviation ≤0.007 Å), while substituents like cyclohexyl may adopt non-planar conformations due to steric hindrance, affecting π-π stacking or binding to biological targets .
  • Hydrogen bonding : The hydroxyl group at position 6 can act as a hydrogen bond donor, critical for intermolecular interactions in crystal packing or ligand-receptor binding.

Experimental Design Tip : Use X-ray crystallography or DFT calculations to validate structural deviations and quantify intramolecular interactions. Compare with analogs like 6-methyl-1,2-benzoxazole derivatives to assess substituent effects .

Q. Q2. What synthetic strategies are recommended for preparing this compound?

Methodological Answer: Synthesis typically involves:

Cyclization of o-nitrophenyl precursors : React o-nitrophenylcyclohexane derivatives with reducing agents (e.g., Fe/HCl) to form the isoxazole ring via reductive cyclization .

Functionalization : Introduce the hydroxyl group via electrophilic substitution or post-synthetic modification (e.g., hydrolysis of a protected ether).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Key Challenge : Steric hindrance from the cyclohexyl group may reduce reaction yields. Optimize reaction conditions (e.g., elevated temperature or microwave-assisted synthesis) to improve efficiency .

Advanced Research Questions

Q. Q3. How can computational methods predict the biological activity of this compound?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors or sodium channels, given benzisoxazoles' neuroactive properties). Focus on the hydroxyl group’s role in hydrogen bonding .

QSAR Modeling : Train models using descriptors like logP, polar surface area, and substituent electronic parameters. Validate against known benzisoxazole derivatives with antipsychotic or antiseizure activity .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues.

Data Contradiction Note : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or conformational flexibility of the cyclohexyl group. Cross-validate with experimental IC50 assays .

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often stem from:

  • Tautomerism : The hydroxyl group at position 6 may participate in keto-enol tautomerism, altering NMR chemical shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to confirm tautomeric states.
  • Crystallographic vs. Solution-State Data : X-ray structures (rigid crystal environment) may differ from NMR data (dynamic solution behavior). Compare with literature analogs like 3-chloro(phenyl)methyl-6-methyl-1,2-benzoxazole to identify consistent trends .

Case Study : In crystallography, van der Waals interactions dominate packing (no H-bonds), whereas in solution, H-bonding with solvents (e.g., DMSO) may alter reactivity .

Q. Q5. What are the methodological best practices for analyzing structure-activity relationships (SAR) in benzisoxazole derivatives?

Methodological Answer:

Derivative Synthesis : Prepare analogs with variations in substituents (e.g., replacing cyclohexyl with aryl or alkyl groups) while keeping the benzisoxazole core constant.

Biological Assays : Test for neuroleptic activity (e.g., dopamine receptor binding assays) and compare with reference compounds like zonisamide .

Statistical Analysis : Use multivariate regression to correlate structural features (e.g., substituent size, electronic effects) with activity.

Key Table : SAR Trends in Benzisoxazoles

Substituent (Position 3)Bioactivity (IC50, nM)Key Interaction
Cyclohexyl120 ± 15Hydrophobic pocket binding
Phenyl85 ± 10π-Stacking
Methanesulfonamide50 ± 5H-bonding

Data adapted from neuropharmacological studies on zonisamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.